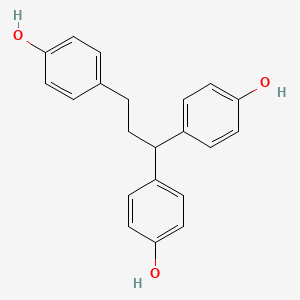
p,p',p''-(1-Propanyl-3-ylidene)triphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p,p’,p’'-(1-Propanyl-3-ylidene)triphenol: is a chemical compound with the molecular formula C21H20O3 and a molecular weight of 320.3817 g/mol . It is also known by other names such as 1,1,3-Tris(4-hydroxyphenyl)propane and 4,4’,4’'-(1-Propanyl-3-ylidene)trisphenol . This compound is characterized by the presence of three phenol groups attached to a central propanyl group, making it a triphenol derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of p,p’,p’'-(1-Propanyl-3-ylidene)triphenol typically involves the reaction of phenol with a suitable propanyl precursor under acidic or basic conditions. One common method is the condensation reaction between phenol and 1,3-dichloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired triphenol compound .
Industrial Production Methods:
In an industrial setting, the production of p,p’,p’'-(1-Propanyl-3-ylidene)triphenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p,p’,p’'-(1-Propanyl-3-ylidene)triphenol can undergo oxidation reactions, where the phenol groups are oxidized to quinones.
Reduction: The compound can also undergo reduction reactions, where the phenol groups are reduced to form corresponding alcohols.
Substitution: p,p’,p’'-(1-Propanyl-3-ylidene)triphenol can participate in electrophilic aromatic substitution reactions, where the phenol groups are substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), varying temperatures and solvents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
p,p’,p’'-(1-Propanyl-3-ylidene)triphenol is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the synthesis of polymers, resins, and other complex molecules .
Biology:
In biological research, this compound is used as a model compound to study the behavior of phenolic compounds in biological systems. It is also used in the development of bioactive molecules and pharmaceuticals .
Medicine:
Its phenolic structure allows it to scavenge free radicals and reduce oxidative stress .
Industry:
In the industrial sector, this compound is used in the production of high-performance materials such as coatings, adhesives, and sealants. Its unique chemical properties make it suitable for use in harsh environments .
Mecanismo De Acción
The mechanism of action of p,p’,p’'-(1-Propanyl-3-ylidene)triphenol involves its interaction with various molecular targets and pathways. The phenolic groups in the compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is mediated through the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation .
Comparación Con Compuestos Similares
- 1,1,3-Tris(4-hydroxyphenyl)propane
- 4,4’,4’'-(1-Propanyl-3-ylidene)trisphenol
- 1,1,3-Tris(hydroxyphenyl)propane
Comparison:
While p,p’,p’'-(1-Propanyl-3-ylidene)triphenol shares similarities with the above compounds in terms of structure and chemical properties, it is unique in its specific arrangement of phenolic groups and the central propanyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications .
Propiedades
Número CAS |
4137-11-5 |
|---|---|
Fórmula molecular |
C21H20O3 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-[3,3-bis(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C21H20O3/c22-18-8-1-15(2-9-18)3-14-21(16-4-10-19(23)11-5-16)17-6-12-20(24)13-7-17/h1-2,4-13,21-24H,3,14H2 |
Clave InChI |
GRAGBWDYQWZYKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















